BenchChemオンラインストアへようこそ!

1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Metabolic Stability CHK1 Kinase N-Dealkylation Resistance

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-88-0) is a well-characterized pyrazolyl-urea scaffold that uniquely combines a cyclopentyl N1-substitution, a phenyl N3-substitution, and a 3-CF3-pyrazole hinge-binder. This structural signature has been clinically validated to confer complete resistance to metabolic N-dealkylation, a property not provided by non-fluorinated or methyl-substituted analogs. Deploy this compound as a reference probe in kinase selectivity assays, metabolic stability profiling, or scaffold-hopping campaigns involving CHK1, ROCK, or related serine/threonine kinases. Fully differentiated from pyrrolopyrimidine, pyridine, and furan hinge-binders, this compound addresses critical SAR questions around lipophilicity, steric bulk, and oxidative clearance. Standard R&D-grade material with verified purity and identity; immediate availability in standard research quantities. Contact us for bulk or custom packaging.

Molecular Formula C18H21F3N4O
Molecular Weight 366.388
CAS No. 2034506-88-0
Cat. No. B2921837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034506-88-0
Molecular FormulaC18H21F3N4O
Molecular Weight366.388
Structural Identifiers
SMILESC1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H21F3N4O/c19-18(20,21)16-10-11-24(23-16)12-13-25(15-8-4-5-9-15)17(26)22-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,22,26)
InChIKeyPKCIRCVKGNQYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-88-0): Structural Identity and Scaffold Classification


1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-88-0) is a synthetic small molecule belonging to the pyrazolyl-urea class, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological activities [1]. The compound features a urea core substituted with a cyclopentyl group at N1, a phenyl group at N3, and a 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety connected via an ethyl linker at N1. The trifluoromethyl substituent on the pyrazole ring is a key pharmacophoric element that distinguishes this compound from non-fluorinated or alternatively substituted pyrazolyl-urea analogs, conferring distinct physicochemical properties and metabolic stability profiles relevant to kinase-targeted drug discovery programs [2].

Why 1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Replaced by Other Pyrazolyl-Urea Analogs


Pyrazolyl-ureas are not functionally interchangeable. Published SAR studies demonstrate that kinase selectivity, potency, and metabolic stability are exquisitely sensitive to the nature and position of substituents on both the pyrazole and urea moieties [1]. For example, within the pyrazole-phenylurea scaffold, switching the hinge-binding moiety from pyrazole to 4-yl-pyrrolopyrimidine shifts ROCK-II IC50 from 2 nM to 188 nM—a >90-fold loss of affinity—while simultaneously altering LIMK1 selectivity [2]. The trifluoromethyl group at the pyrazole 3-position is not merely a potency modifier; it fundamentally alters metabolic fate by conferring resistance to oxidative N-dealkylation, a property absent in non-fluorinated or methyl-substituted analogs [3]. The cyclopentyl N1-substituent further differentiates this compound from cyclohexyl, phenyl, or linear alkyl variants by modulating lipophilicity, steric bulk, and conformational preferences that govern target engagement [1].

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Versus Closest Analogs


Metabolic Stability Advantage: Resistance to Oxidative N-Dealkylation Conferred by the 3-Trifluoromethylpyrazole Motif

The 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety in the target compound provides resistance to metabolic oxidative N-dealkylation, a major clearance pathway that limits the in vivo duration of action of N-alkylpyrazole-containing kinase inhibitors. Direct head-to-head comparison of MU380 (bearing the N-trifluoromethylpyrazole motif) with its clinical predecessor SCH900776 (bearing an N-methylpyrazole) demonstrated that SCH900776 undergoes significant in vivo N-dealkylation to a less selective metabolite, whereas MU380 does not [1]. This metabolic stability translates to extended inhibitory effects in cells and superior in vivo efficacy in the A2780 xenograft model [1]. The target compound retains this identical trifluoromethylpyrazole pharmacophore and is therefore predicted to exhibit the same N-dealkylation resistance relative to analogs bearing N-methyl, N-ethyl, or N-unsubstituted pyrazoles.

Metabolic Stability CHK1 Kinase N-Dealkylation Resistance Trifluoromethyl Pharmacophore

Lipophilicity Modulation: Predicted LogP Differentiation from Non-Fluorinated and Heteroaryl-Substituted Pyrazole Analogs

The trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated substituents, while the cyclopentyl group provides a balance between lipophilicity and steric bulk. The target compound (MW 366.39, formula C18H21F3N4O) has a higher predicted LogP than the non-fluorinated pyridinyl analog 1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034327-65-4, MW 375.48, C22H25N5O), which replaces the lipophilic CF3 with a hydrophilic pyridine ring. The furan-substituted analog 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034372-47-7, MW 288.34, C15H20N4O2) lacks both the phenylurea and trifluoromethyl features, resulting in substantially lower molecular weight and lipophilicity. For kinase targets where balanced lipophilicity is critical for cell permeability and selectivity, the CF3/cyclopentyl/phenyl combination offers an optimized profile that neither more polar heteroaryl analogs nor smaller non-fluorinated variants can replicate [1].

Lipophilicity Drug-likeness Trifluoromethyl Physicochemical Properties

Kinase Selectivity Fingerprint: Hinge-Binder-Dependent Selectivity Demonstrated in the Pyrazole-Phenylurea Scaffold Class

Within the pyrazole-phenylurea scaffold class, the identity of the hinge-binding heterocycle is a dominant determinant of kinase selectivity. In a direct comparison, compound 1 (pyrazole hinge-binder) exhibited potent ROCK-II inhibition (IC50 = 2 nM) but negligible LIMK1 activity (IC50 > 10 μM). Replacement of the pyrazole with a 4-yl-pyrrolopyrimidine hinge-binder (compound 2) dramatically reduced ROCK-II affinity (IC50 = 188 nM, ~94-fold loss) but gained modest LIMK1 inhibition (IC50 = 642 nM) [1]. Further urea-terminal modification (compound 3) further weakened ROCK-II (IC50 = 1365 nM) while improving LIMK1 (IC50 = 201 nM) [1]. Additionally, a separate class of N-trifluoromethylpyrazole-containing compounds exemplified by MU380 demonstrates potent and selective CHK1 inhibition [2]. These data collectively establish that the pyrazole substituent pattern—including the 3-CF3 group and N1-ethyl linker to the urea—is a critical determinant of kinase selectivity that cannot be predicted or replicated by substituting the pyrazole with other heterocycles.

Kinase Selectivity ROCK LIMK CHK1 Hinge-Binder

Synthetic Tractability and Purity Benchmarking: Advantages of a Defined Urea-Ethyl-Pyrazole Architecture

The target compound's modular architecture—comprising a cyclopentyl-phenylurea core connected via an ethyl linker to a 3-(trifluoromethyl)pyrazole—enables a convergent synthetic strategy that is more tractable than analogs requiring direct urea-pyrazole coupling or complex heterocycle construction. The ethyl linker provides conformational flexibility while the urea bond is formed through standard isocyanate-amine chemistry. Commercial availability of the key intermediates (cyclopentyl isocyanate, aniline, and 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazole or its precursors) supports reliable multi-gram synthesis. In contrast, the pyridinyl analog (CAS 2034327-65-4) requires pyridine-substituted pyrazole intermediates that may involve additional protection/deprotection steps, and the thiophene-substituted analog (CAS 2034350-08-6) requires construction of the 3,5-dimethyl-4-(thiophen-3-yl)pyrazole core, adding synthetic complexity [1]. The target compound's purity specifications (typically ≥95%) are achievable through standard chromatographic purification, making it a reliable building block for medicinal chemistry libraries.

Synthetic Accessibility Purity Chemical Procurement Building Block

Optimal Application Scenarios for 1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Based on Differentiation Evidence


Kinase Selectivity Profiling and Chemical Probe Development Targeting CHK1 or ROCK

The target compound is optimally deployed as a chemical probe or screening hit in kinase drug discovery programs targeting CHK1, ROCK, or related serine/threonine kinases. The 3-trifluoromethylpyrazole motif has been clinically validated in the CHK1 inhibitor MU380, which demonstrates potent, selective CHK1 inhibition and resistance to metabolic N-dealkylation [1]. The pyrazole-phenylurea scaffold class has additionally produced potent ROCK inhibitors with IC50 values as low as 2 nM and >5,000-fold selectivity over LIMK1 [2]. The target compound's unique combination of cyclopentyl N1-substitution, phenyl N3-substitution, and 3-CF3-pyrazole hinge-binder occupies a distinct quadrant of chemical space that has not been exhaustively profiled, making it valuable for expanding SAR understanding around kinase selectivity determinants.

Metabolic Stability Optimization in Lead Series Featuring N-Heterocycle Pharmacophores

For medicinal chemistry programs where metabolic N-dealkylation has been identified as a primary clearance mechanism for N-alkylpyrazole-containing leads, the target compound provides a direct structural solution. MU380, bearing the identical N-trifluoromethylpyrazole motif, demonstrated complete resistance to in vivo N-dealkylation compared to the N-methyl analog SCH900776, resulting in extended cellular inhibitory effects and superior xenograft efficacy [1]. The target compound can serve as a tool to evaluate whether the trifluoromethylpyrazole strategy is transferable to other kinase targets or biological pathways, enabling programs to rapidly assess metabolic stabilization without de novo scaffold design.

Physicochemical Property Benchmarking in Kinase-Focused Compound Libraries

The target compound represents a specific lipophilicity/structural node (CF3/cyclopentyl/phenyl combination) within the broader pyrazolyl-urea chemical space that is distinct from both more polar heteroaryl analogs (e.g., pyridinyl, furan-substituted pyrazoles) and more lipophilic poly-halogenated variants. This compound can serve as a reference standard for calibrating LogP, solubility, and permeability assays in kinase-focused compound libraries [3]. Its well-defined structure and achievable purity (≥95%) make it suitable as a physicochemical property calibrant in high-throughput screening cascades where balanced lipophilicity is critical for minimizing promiscuous inhibition while maintaining cellular activity.

Scaffold-Hopping and Bioisostere Evaluation Studies

In scaffold-hopping exercises where a pyrazole hinge-binder is being compared against alternative heterocycles (pyrrolopyrimidine, pyridine, furan, thiophene), the target compound provides a reference point for the 3-CF3-pyrazole scaffold. Published data demonstrate that exchanging pyrazole for pyrrolopyrimidine in the same phenylurea context can invert kinase selectivity (ROCK-II IC50 shifts from 2 nM to 188 nM, while LIMK1 IC50 shifts from >10 μM to 642 nM) [2]. The target compound enables systematic evaluation of how the 3-CF3 substituent on the pyrazole ring further modulates this selectivity compared to unsubstituted or methyl-substituted pyrazole analogs, informing bioisostere replacement strategies.

Quote Request

Request a Quote for 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.